
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Übersicht
Beschreibung
Wirkmechanismus
Mode of Action
It is known that the compound has a benzodioxepine ring, which is a common feature in many biologically active compounds. This suggests that it may interact with its targets in a similar manner to other benzodioxepine derivatives.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how such factors affect the action of 7-bromo-3,4-dihydro-2h-1,5-benzodioxepine are currently unknown .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzodioxepine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in developing new compounds for research and industrial applications.
Research has indicated that this compound exhibits several biological activities:
- Aldose Reductase Inhibition : It has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications by reducing sorbitol accumulation in cells. This suggests potential therapeutic benefits for managing diabetes-related conditions .
- Neuroprotective Effects : Studies indicate that derivatives of this compound may protect neuronal cells from damage by modulating neurotransmitter systems and reducing oxidative stress .
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Diabetes Management : A notable study demonstrated that derivatives of this compound significantly reduced blood glucose levels in diabetic rat models. This positions the compound as a candidate for developing new diabetes medications.
- Cancer Treatment : Research has highlighted the compound's potential in cancer therapy by acting as an inhibitor of specific pathways involved in tumor growth . Its unique structural features could be leveraged to design novel anticancer agents.
Case Study 1: Diabetes Management
A study involving diabetic rats treated with a derivative of this compound showed significant reductions in blood glucose levels and improved nerve function compared to control groups. This suggests that the compound could play a role in managing diabetes-related complications effectively.
Case Study 2: Neuroprotective Effects
In vitro studies have demonstrated anti-inflammatory properties and neuroprotective effects of derivatives derived from this compound. These findings indicate its potential utility in treating neurodegenerative diseases by protecting neuronal integrity against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
3,4-dihydro-2H-1,5-benzodioxepine: This compound lacks the bromine atom and has different chemical properties and reactivity.
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine: Similar to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine but with a chlorine atom instead of bromine.
7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine: Contains a fluorine atom, which imparts different electronic and steric effects compared to bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which influences its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry .
Biologische Aktivität
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 229.07 g/mol
- CAS Number : 147644-11-9
Biological Activities
Research indicates that this compound and its derivatives exhibit various biological activities:
-
Aldose Reductase Inhibition :
- This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. In vitro studies suggest that it may help manage hyperglycemia-related conditions by reducing sorbitol accumulation in cells.
-
Anti-inflammatory Properties :
- Derivatives of this compound have shown potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
-
Neuroprotective Effects :
- The compound's interaction with neurotransmitter systems indicates possible neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics.
The benzodioxepine structure is common among biologically active compounds and suggests that this compound may interact with biological targets similarly to other compounds in this class. The bromine atom in its structure enhances its reactivity and biological activity by participating in various chemical reactions .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Bromo-3,4-dihydro-2H-benzodioxepin | Lacks bromine atom | Different reactivity profile |
8-Bromo-3,4-dihydro-2H-benzodioxepin | Bromination at different position | Altered pharmacological profile |
7-Bromo-8-chloromethyl-3,4-dihydrobenzodioxepin | Contains chloromethyl group | Enhanced reactivity due to dual substitution |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Diabetic Complications Study :
- In vitro assays demonstrated that derivatives of this compound significantly inhibited aldose reductase activity, suggesting their potential utility in managing diabetic complications.
-
Neuroprotection Research :
- A study explored the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a reduction in cell death and oxidative markers compared to controls.
-
Antimicrobial Testing :
- A series of derivatives were tested against various bacterial strains. The results showed promising antimicrobial activity against Gram-positive bacteria, indicating potential for further development as an antibiotic.
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCHNKNSOZJHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380041 | |
Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147644-11-9 | |
Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.